molecular formula C14H18N4O2S B2642817 2,5-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 421565-56-2

2,5-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2642817
CAS No.: 421565-56-2
M. Wt: 306.38
InChI Key: FVVVEFXLUZSIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 421565-56-2) is a thieno[2,3-d]pyrimidine derivative with the molecular formula C₁₄H₁₈N₄O₂S and a molecular weight of 306.38 g/mol . Its structure features a 4-methylpiperazine substituent at the 4-position of the thienopyrimidine core, a 5-methyl group, and a carboxylic acid at the 6-position. The compound is stored under dry conditions at 2–8°C to ensure stability .

Properties

IUPAC Name

2,5-dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-8-10-12(18-6-4-17(3)5-7-18)15-9(2)16-13(10)21-11(8)14(19)20/h4-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVVEFXLUZSIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N3CCN(CC3)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.

    Introduction of Dimethyl Groups: Methylation reactions are carried out using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Methylpiperazinyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced using reagents like 1-methylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 1-methylpiperazine in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine structures exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been reported to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Inhibition of Kinase Activity
The compound has shown potential as a dual inhibitor of various kinases, including GSK3 and PK6, which are implicated in cancer and other diseases. Studies have demonstrated that modifications to the thieno[2,3-d]pyrimidine core can enhance selectivity and potency against these targets . The structure-activity relationship (SAR) studies highlight how different substituents can influence the biological activity of these compounds.

Pharmacological Applications

Inflammatory Diseases
Thieno[2,3-d]pyrimidine derivatives have been explored for their anti-inflammatory properties. The inhibition of phosphoinositide 3-kinase (PI3K) pathways has been linked to therapeutic effects in conditions like systemic lupus erythematosus and multiple sclerosis. The ability of this compound to modulate inflammatory responses positions it as a candidate for further development in treating autoimmune disorders .

Neuropharmacology
There is emerging evidence suggesting that thieno[2,3-d]pyrimidine derivatives may have neuroprotective effects. Their interaction with neurotransmitter systems could offer new avenues for treating neurodegenerative diseases. Ongoing research aims to elucidate the mechanisms underlying these effects and their potential applications in neuropharmacology .

Research Applications

Chemical Biology Tools
The compound serves as a valuable tool in chemical biology for studying kinase signaling pathways. Its ability to selectively inhibit specific kinases allows researchers to dissect complex cellular processes and understand disease mechanisms better. This application is critical for developing targeted therapies in precision medicine.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of CDK1/CyclinA2 pathways leading to reduced tumor growth in vitro.
Inflammatory DiseasesIdentified as a potent inhibitor of PI3K pathways with therapeutic implications for autoimmune diseases.
NeuropharmacologySuggested neuroprotective properties through modulation of neurotransmitter systems; further studies required.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives are a versatile class of compounds with variations in substituents significantly influencing their physical, chemical, and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Thienopyrimidine Derivatives

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Notes Reference
2,5-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid 4-Methylpiperazine, 5-methyl, 6-carboxylic acid 306.38 Tertiary amine; storage at 2–8°C; discontinued commercial availability .
4-(4-(3-Methoxyphenyl)ureido)phenylamino-5-methyl analog (8b) Ureido-phenylamino group, 5-methyl, 6-carboxylic acid Not specified Yield: 85%; m.p. 260–263°C; synthesized as part of a hydroxamic acid series for biological evaluation .
N-(Benzyl)-5-methyl-4-oxo-thieno[2,3-d]pyrimidine-6-carboxamides Benzylamide, 5-methyl, 4-oxo group ~300–350 (estimated) Strong activity against S. aureus and B. subtilis; para-substituted benzyl groups enhance activity .
5-Amino-4-(3-methoxyphenyl)-2-(methylthio) analog (CAS 301847-46-1) 5-Amino, 3-methoxyphenyl, 2-methylthio, 6-carboxylic acid Not specified Enhanced lipophilicity due to methoxyphenyl; potential bioactive molecule .
Lead compounds I–III (C. jejuni PglD inhibitors) Alkyl-amino and 2-arylethyl groups at 4- and 2-positions, 6-carboxylic acid Not specified Low molar inhibitory concentration; optimized metabolic stability .

Key Observations

Substituent-Driven Activity :

  • The 4-methylpiperazine group in the target compound may enhance solubility or target interactions compared to analogs with ureido (8b) or benzylamide substituents .
  • N-Benzyl amides () show superior antimicrobial activity against Gram-positive bacteria, likely due to improved membrane penetration from the benzyl group .

Enzyme Inhibition: Analogs targeting C. jejuni PglD () and TrmD () highlight the role of alkyl-amino and aryl groups in enzyme binding, differing from the piperazine moiety in the target compound .

Lipophilicity and Bioavailability :

  • The methoxyphenyl group in CAS 301847-46-1 () increases lipophilicity, which may improve tissue penetration compared to the target compound’s piperazine group .

Research Findings and Implications

  • Synthetic Accessibility: The use of imidazolide intermediates () and 1,1’-carbonyldiimidazole () for amide bond formation is a common strategy for synthesizing thienopyrimidine derivatives .
  • Structure-Activity Relationship (SAR) : Substituents at the 4-position (e.g., piperazine vs. benzyl or ureido groups) dictate target specificity and potency, warranting further optimization for drug development .

Biological Activity

2,5-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 421565-56-2) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H18N4O2S
  • Molecular Weight : 306.38 g/mol
  • CAS Number : 421565-56-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include its role as an inhibitor of specific enzymes and its potential therapeutic applications.

Enzyme Inhibition

Recent studies indicate that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant inhibitory effects on enzymes involved in lipid metabolism and cancer progression. For instance, one study highlighted the compound's ability to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs) . This inhibition has implications for modulating emotional behavior and could lead to new treatments for mood disorders.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the compound's structure can enhance its biological activity. The following table summarizes findings related to structural modifications and their impact on enzyme inhibition potency:

CompoundModificationpIC50 (± SEM)IC50 (nM)
Original-7.14 ± 0.0472
ModifiedCyclopropylmethylamide7.24 ± 0.0358
Modified(S)-3-hydroxypyrrolidine7.34 ± 0.0245

These results suggest that specific substitutions can significantly enhance the potency of the compound against targeted enzymes .

Case Studies

  • In Vivo Studies : A study involving freely moving mice demonstrated that the administration of a similar thieno[2,3-d]pyrimidine derivative led to a decrease in NAE levels in the brain, indicating potential for therapeutic applications in neuropsychiatric disorders .
  • Cancer Research : Another investigation assessed various thieno[2,3-d]pyrimidine derivatives for their anticancer properties. Compounds were tested against multiple cancer cell lines, revealing significant cytotoxic effects with IC50 values ranging from low nanomolar concentrations to micromolar ranges .

Q & A

Q. What are the common synthetic routes for preparing 2,5-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid?

The synthesis typically involves coupling reactions between thieno[2,3-d]pyrimidine scaffolds and piperazine derivatives. For example, peptide coupling agents like EDCI/HOBt can facilitate acylation of the carboxylic acid group with 4-methylpiperazine. Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by 1H^1H-NMR and LC-MS are critical steps .

Q. What analytical techniques are recommended for confirming the structural integrity of the compound?

High-resolution mass spectrometry (HR-MS) and 1H^1H/13C^{13}C-NMR are essential for confirming molecular weight and substituent positions. Comparative analysis with spectral databases (e.g., SciFinder) and spiking experiments with reference standards help validate structural assignments. Impurity profiling via HPLC with UV detection (e.g., C18 columns, ammonium acetate buffer at pH 6.5) is also advised .

Q. How to assess the purity of the compound and identify potential impurities?

Use reverse-phase HPLC with a photodiode array detector (PDA) to monitor purity (>95%). For impurity identification, employ LC-MS/MS to detect byproducts such as unreacted intermediates or dealkylated derivatives. Reference standards for common impurities (e.g., triazolo-pyridinone analogs) can aid in quantification .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of the target compound during synthesis?

Systematic variation of solvents (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd(OAc)2_2 for cross-coupling) can improve yields. Design of Experiments (DoE) methodologies, such as factorial designs, help identify synergistic effects. For instance, highlights that adjusting pH during condensation steps reduces side-product formation .

Q. How to address discrepancies in pharmacological activity data across different studies?

Contradictions may arise from assay variability (e.g., bacterial strain differences in antimicrobial tests). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for antimicrobial assays). Re-evaluate compound solubility (via DLS) and stability (under assay conditions) to ensure consistent bioavailability .

Q. What computational strategies are effective in predicting the binding affinity of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with targets like DNA gyrase. Focus on key residues (e.g., Asp73 and Glu50 in bacterial enzymes) identified in docking studies. Validate predictions with mutagenesis experiments or competitive binding assays .

Q. What strategies resolve contradictions in spectral data interpretation during structural elucidation?

Combine 2D-NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals in complex heterocycles. For example, HMBC correlations between the piperazine methyl group and pyrimidine ring confirm substituent positions. Cross-reference with X-ray crystallography data from analogous compounds (e.g., benzofuran-thienopyrimidine hybrids) .

Q. How to design derivatives to improve pharmacokinetic properties such as solubility or metabolic stability?

Structure-activity relationship (SAR) studies suggest modifying the piperazine moiety (e.g., introducing hydrophilic groups like hydroxyls) to enhance solubility. Replace metabolically labile methyl groups with trifluoromethyl or cyclopropyl substituents to reduce CYP450-mediated oxidation. In silico ADMET predictors (e.g., SwissADME) guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.